molecular formula C15H14N2O4S2 B2654315 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide CAS No. 2034488-60-1

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide

Cat. No.: B2654315
CAS No.: 2034488-60-1
M. Wt: 350.41
InChI Key: HNZBHDBKZMDVGP-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound characterized by the presence of multiple functional groups, including a furan ring, a thiophene ring, a hydroxyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethanol. This can be achieved through a Grignard reaction where a furan-3-yl magnesium bromide reacts with a thiophene-2-carbaldehyde.

    Sulfonamide Formation: The intermediate is then reacted with pyridine-3-sulfonyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The furan and thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(furan-3-yl)-2-oxo-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide.

    Reduction: Formation of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although detailed studies are required to confirm these effects.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism by which N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s sulfonamide group may mimic natural substrates or inhibitors, allowing it to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-3-yl)-2-hydroxyethyl)pyridine-3-sulfonamide
  • N-(2-(thiophen-2-yl)-2-hydroxyethyl)pyridine-3-sulfonamide
  • N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzene-sulfonamide

Uniqueness

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide is unique due to the combination of its furan, thiophene, and sulfonamide groups. This combination provides a distinct set of chemical and biological properties not found in other similar compounds. Its ability to participate in diverse chemical reactions and potential bioactivity makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S2/c18-15(12-5-7-21-10-12,14-4-2-8-22-14)11-17-23(19,20)13-3-1-6-16-9-13/h1-10,17-18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZBHDBKZMDVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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